4-Methylidenenon-8-YN-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
917989-35-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-methylidenenon-8-yn-1-ol |
InChI |
InChI=1S/C10H16O/c1-3-4-5-7-10(2)8-6-9-11/h1,11H,2,4-9H2 |
InChI Key |
GBJRFSJQGDMMHL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCC#C)CCCO |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of 4 Methylidenenon 8 Yn 1 Ol
Retrosynthetic Planning and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 4-methylidenenon-8-yn-1-ol, several disconnection strategies can be envisioned, each targeting one of the key functional groups.
Approaches Targeting the Methylidene Moiety
One of the most common and effective methods for the formation of a methylidene group is the Wittig reaction. youtube.com This disconnection involves breaking the carbon-carbon double bond of the methylidene group, leading to a ketone and a phosphonium (B103445) ylide. In this case, the disconnection of the C4=CH2 bond suggests a precursor ketone and methylenetriphenylphosphorane. This approach is advantageous due to the mild reaction conditions and the high functional group tolerance of the Wittig reaction.
Another strategy targeting the methylidene group is a transition-metal-catalyzed cross-coupling reaction. For instance, a Stille or Suzuki coupling could be employed by disconnecting the C4-C(H2) bond, leading to a vinyl halide or triflate and an appropriate organometallic reagent.
Approaches Targeting the Terminal Alkyne Functionality
The terminal alkyne in this compound can be a key point for disconnection. A C-C bond disconnection between C7 and C8 would lead to a propargyl halide or a related electrophile and a suitable organometallic nucleophile derived from a C7 precursor. Alternatively, an FGI (Functional Group Interconversion) approach could be considered, where the alkyne is derived from another functional group, such as an aldehyde, via the Corey-Fuchs or Seyferth-Gilbert homologation.
Approaches Targeting the Primary Alcohol Group
The primary alcohol can be retrosynthetically disconnected via a C-C bond formation at the C1-C2 position. This could involve the addition of a suitable organometallic reagent to a protected formaldehyde (B43269) equivalent. More commonly, the alcohol is considered a handle for further transformations and is often protected during the synthesis. An FGI approach would involve the reduction of a corresponding carboxylic acid or ester.
Convergent and Linear Synthetic Strategies
Based on the retrosynthetic analysis, both convergent and linear synthetic strategies can be proposed for this compound.
A convergent synthesis , on the other hand, involves the independent synthesis of key fragments of the molecule, which are then coupled together at a late stage. This approach is generally more efficient for complex molecules. For this compound, a convergent strategy could involve the synthesis of two main fragments: a C1-C5 fragment containing the primary alcohol and the methylidene precursor, and a C6-C9 fragment containing the terminal alkyne. These fragments could then be joined via a suitable coupling reaction.
| Strategy | Description | Advantages | Disadvantages |
| Linear | Stepwise construction from a single starting material. | Easier to plan. | Lower overall yield for long sequences. |
| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yield, greater flexibility. | Requires more complex planning and fragment synthesis. |
Protection and Deprotection Strategies for the Polyfunctional Framework
The synthesis of a polyfunctional molecule like this compound, which contains a primary alcohol, a terminal alkyne, and a methylidene group, necessitates a robust and orthogonal protecting group strategy. organic-chemistry.org The differential reactivity of these functional groups requires careful planning to avoid undesired side reactions during synthetic transformations. organic-chemistry.org
The primary hydroxyl group is often protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether. chemistry.coach These groups are stable to a wide range of reaction conditions, including those typically employed for manipulations of the alkyne and alkene moieties, and can be readily removed with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). chemistry.coach
The terminal alkyne possesses an acidic proton that can interfere with many organometallic reactions. ccspublishing.org.cn Therefore, it is commonly protected, often as a silylacetylene, with the trimethylsilyl (B98337) (TMS) group being a frequent choice due to its ease of introduction and removal under mild basic conditions. ccspublishing.org.cn
The methylidene group (C=CH2) is generally less reactive than the other functional groups but can be susceptible to isomerization or undesired additions under certain conditions. Its protection is less common but might be considered if harsh acidic or oxidative conditions are required elsewhere in the molecule.
An effective protection and deprotection strategy relies on the principle of orthogonality, where one protecting group can be removed selectively in the presence of others. organic-chemistry.org This allows for the sequential unmasking and reaction of the different functional groups.
Interactive Data Table: Common Protecting Groups for Alcohols and Alkynes
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Alcohol (Primary) | tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole, DMF | TBAF, THF |
| Alcohol (Primary) | Triisopropylsilyl ether | TIPS | TIPSCl, imidazole, DMF | TBAF, THF |
| Alcohol (Primary) | Benzyl ether | Bn | BnBr, NaH, THF | H2, Pd/C |
| Alkyne (Terminal) | Trimethylsilyl | TMS | TMSCl, Et3N, CH2Cl2 | K2CO3, MeOH |
| Alkyne (Terminal) | Triisopropylsilyl | TIPS | TIPSCl, n-BuLi, THF | TBAF, THF |
Detailed Research Findings:
The literature on the synthesis of complex natural products and other polyfunctional molecules provides a wealth of information on effective protecting group strategies. For instance, in syntheses involving both hydroxyl and terminal alkyne groups, the combination of a silyl ether for the alcohol and a silyl group for the alkyne is a well-precedented and effective strategy. The choice of the specific silyl group (e.g., TBDMS vs. TIPS) can be tuned to modulate stability and ease of removal.
The development of new protecting groups and deprotection methods continues to be an active area of research. For example, photolabile protecting groups offer the advantage of removal under neutral conditions, which can be beneficial for sensitive substrates. While not yet standard for a molecule like this compound, these advanced methods could find application in future, more complex syntheses.
Elucidation of the Reaction Chemistry and Reactivity Profiles of 4 Methylidenenon 8 Yn 1 Ol
Transformations Involving the Terminal Alkyne Moiety
The terminal alkyne in 4-methylidenenon-8-yn-1-ol is a hub of reactivity, amenable to a variety of transformations ranging from metal-catalyzed cross-couplings to cycloaddition reactions.
Metal-Catalyzed Alkyne Functionalization Reactions
Transition metal catalysis offers a powerful toolkit for the selective functionalization of terminal alkynes. beilstein-journals.orgrsc.org These reactions are pivotal in carbon-carbon and carbon-heteroatom bond formation, enabling the elaboration of the alkyne terminus into more complex structures.
One of the most prominent reactions is the Sonogashira coupling, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. In the context of this compound, this reaction would forge a new carbon-carbon bond at the C-9 position, extending the carbon skeleton. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Another key transformation is the direct C-H functionalization of the terminal alkyne. nih.govrsc.org This approach circumvents the need for pre-functionalized coupling partners, offering a more atom-economical route to desired products. rsc.org Various transition metals, including rhodium, iridium, and ruthenium, can catalyze the addition of C-H bonds across the alkyne.
| Reaction Type | Catalyst System | Coupling Partner | Expected Product | Key Features |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Aryl Halide (e.g., Iodobenzene) | 9-Aryl-4-methylidenenon-8-yn-1-ol | C-C bond formation, mild reaction conditions. |
| Glaser Coupling | Cu(OAc)₂ / Pyridine | None (Dimerization) | 1,18-Dimethylideneoctadeca-9,17-diyne-1,18-diol | Symmetrical diynes, oxidative coupling. |
| Alkyne-Alkyne Homocoupling | Rh(I) complexes | Another alkyne molecule | Branched enynes | Dimerization with regioselectivity challenges. |
Click Chemistry and Related Cycloaddition Reactions
The terminal alkyne of this compound is an ideal participant in "click" chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. sigmaaldrich.comorganic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of a 1,4-disubstituted 1,2,3-triazole ring. sigmaaldrich.comorganic-chemistry.orgtcichemicals.com This reaction is exceptionally reliable and tolerant of a wide array of functional groups, making it a staple in bioconjugation, materials science, and drug discovery. sigmaaldrich.comtcichemicals.com
Beyond the CuAAC, the terminal alkyne can also participate in [3+2] cycloadditions with other dipoles, such as nitrile oxides, to furnish isoxazoles. These heterocyclic scaffolds are prevalent in medicinal chemistry.
| Reaction Type | Reagent | Catalyst | Product | Reaction Characteristics |
| CuAAC | Benzyl Azide | CuSO₄ / Sodium Ascorbate | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methylidenenon-8-yn-1-ol | High yield, high regioselectivity, mild aqueous conditions. organic-chemistry.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A cyclooctyne (B158145) derivative | None | Triazole adduct | Copper-free, useful for biological systems. |
| [3+2] Cycloaddition | Benzonitrile Oxide | None | 3-Phenyl-5-(4-methylidenenon-8-yn-1-yl)isoxazole | Formation of a five-membered heterocyclic ring. |
Hydration, Hydroboration, and Halogenation of the Alkyne
The terminal alkyne can undergo addition reactions to introduce new functional groups. The hydration of the alkyne, typically catalyzed by mercury(II) salts or gold complexes, follows Markovnikov's rule to yield a methyl ketone at the C-8 position.
Hydroboration-oxidation, in contrast, provides anti-Markovnikov addition. Treatment of this compound with a borane (B79455) reagent like 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide and a base, would yield the corresponding terminal aldehyde.
Halogenation of the alkyne with reagents such as bromine (Br₂) or iodine (I₂) can lead to the formation of di- or tetra-haloalkenes, depending on the stoichiometry of the halogenating agent.
| Reaction | Reagents | Expected Major Product | Regioselectivity |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 4-Methylidene-8-oxononan-1-ol | Markovnikov |
| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | 4-Methylidene-9-oxononan-1-ol | Anti-Markovnikov |
| Bromination (1 eq.) | Br₂ | (E/Z)-8,9-Dibromo-4-methylidenenon-8-en-1-ol | Stereoisomeric mixture |
| Bromination (2 eq.) | Br₂ (excess) | 8,8,9,9-Tetrabromo-4-methylidenenonan-1-ol | Exhaustive halogenation |
Reactions of the Exocyclic Methylidene (Alkene) Group
The exocyclic methylidene group at the C-4 position provides a second site of reactivity within the molecule, primarily undergoing addition and metathesis reactions.
Electrophilic and Nucleophilic Addition Reactions
The electron-rich double bond of the methylidene group is susceptible to electrophilic attack. For instance, hydrohalogenation with an acid like HBr would be expected to follow Markovnikov's rule, with the bromine atom adding to the more substituted C-4 position to form a tertiary halide.
Epoxidation of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield an epoxide. This versatile intermediate can be opened under acidic or basic conditions to introduce a variety of functional groups.
While less common for unactivated alkenes, nucleophilic addition can be achieved through specific catalytic cycles, often involving transition metals.
| Reaction Type | Reagent | Expected Product | Key Features |
| Hydrobromination | HBr | 4-(Bromomethyl)non-8-yn-1-ol | Markovnikov addition, formation of a tertiary bromide. |
| Epoxidation | m-CPBA | 4-(Oxiran-2-yl)non-8-yn-1-ol | Formation of a three-membered ether ring. |
| Dihydroxylation | OsO₄, NMO | 4-(1,2-Dihydroxyethyl)non-8-yn-1-ol | Syn-dihydroxylation, formation of a vicinal diol. |
Olefin Metathesis Reactions
Olefin metathesis has emerged as a powerful carbon-carbon bond-forming reaction, and the exocyclic methylidene group of this compound is a suitable substrate for such transformations.
Cross-metathesis with a partner alkene, catalyzed by a ruthenium-based catalyst like a Grubbs catalyst, would allow for the installation of a new substituent at the C-4 position. The efficiency and outcome of the reaction would depend on the nature of the coupling partner and the catalyst generation.
Ring-closing metathesis (RCM) is not directly applicable to this compound itself. However, if the alcohol functionality were to be tethered to another olefin, RCM could be a viable strategy for the synthesis of macrocyclic structures.
| Metathesis Type | Catalyst | Reaction Partner | Potential Product Class |
| Cross-Metathesis | Grubbs II Catalyst | Styrene | Substituted styrenyl derivatives |
| Enyne Metathesis | Grubbs or other Ru/Mo catalysts | The internal alkyne | Cyclic dienes |
Selective Hydrogenation and Oxidation of the Alkene
The presence of both an alkene and an alkyne in this compound necessitates a careful selection of reagents and conditions to achieve selective transformations of the methylidene group.
Selective Hydrogenation:
The selective hydrogenation of the methylidene group in the presence of a terminal alkyne is a challenging transformation. Typically, alkynes are more reactive towards catalytic hydrogenation than alkenes. However, specialized catalytic systems can offer a degree of selectivity. For instance, certain rhodium or ruthenium catalysts might show preference for the less sterically hindered terminal alkene. A potential strategy would be the use of a bulky hydrogenation catalyst that would preferentially coordinate to the more accessible methylidene group.
Alternatively, a two-step approach could be envisioned where the alkyne is first protected, for example, by silylation, to allow for the hydrogenation of the alkene, followed by deprotection.
Selective Oxidation:
The methylidene group is susceptible to various oxidative transformations. Dihydroxylation using osmium tetroxide (OsO₄) would be expected to proceed selectively at the alkene, yielding a diol. skku.edulibretexts.org This reaction is generally faster for alkenes than for alkynes. skku.edu The use of catalytic OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) would be a standard protocol. skku.edu
Oxidative cleavage of the methylidene group to yield a ketone (4-oxonon-8-yn-1-ol) could be achieved using ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc). liv.ac.ukacs.org Alternatively, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) under controlled conditions could also effect this transformation, though over-oxidation might be a concern. acs.org A light-driven, manganese-catalyzed protocol for the selective oxidation of alkenes to carbonyls under an atmosphere of O₂ could also be a viable and milder alternative. liv.ac.ukacs.org
| Transformation | Reagents and Conditions | Plausible Product | Anticipated Yield |
| Selective Hydrogenation | H₂, Rh(PPh₃)₃Cl (Wilkinson's catalyst), Toluene, RT | 4-methylnon-8-yn-1-ol | Moderate |
| Dihydroxylation | cat. OsO₄, NMO, t-BuOH/H₂O | 4-(1,2-dihydroxyethyl)non-8-yn-1-ol | High |
| Oxidative Cleavage | 1. O₃, CH₂Cl₂, -78 °C; 2. Me₂S | 4-oxonon-8-yn-1-ol | High |
Chemical Modifications of the Primary Alcohol Functionality
The primary alcohol in this compound serves as a versatile handle for a variety of chemical modifications, including derivatization, coupling reactions, and selective redox transformations.
Esterification:
The primary alcohol can be readily converted to a wide range of esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Standard esterification procedures, such as the Fischer-Speier esterification (using a carboxylic acid and a strong acid catalyst), Steglich esterification (using a carboxylic acid, DCC, and DMAP), or reaction with an acid chloride in the presence of a base like pyridine, are expected to proceed efficiently. The unsaturation in the molecule is unlikely to interfere with these reactions under standard conditions. sioc-journal.cngoogle.com A metal-free catalytic system using lithium tert-butoxide for the esterification of unsaturated alcohols has also been reported and could be applicable here. sioc-journal.cn
Etherification:
Etherification of the primary alcohol can be achieved through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide, is a classic approach. Care must be taken to avoid potential interference from the terminal alkyne's acidic proton. Alternatively, acid-catalyzed dehydration or reaction with isobutylene (B52900) under acidic conditions could form the tert-butyl ether. Reductive etherification of aldehydes with the alcohol in the presence of a phosphine (B1218219) and an acid represents a newer, milder method that could be employed. rsc.org
| Reaction Type | Reagents and Conditions | Plausible Product | Anticipated Yield |
| Esterification | Acetic anhydride, Pyridine, CH₂Cl₂, 0 °C to RT | 4-methylidenenon-8-yn-1-yl acetate | Excellent |
| Etherification (Williamson) | 1. NaH, THF, 0 °C; 2. CH₃I | 1-methoxy-4-methylidenenon-8-yne | High |
| Silyl (B83357) Ether Formation | TBDMSCl, Imidazole, DMF, RT | 1-((tert-butyldimethylsilyl)oxy)-4-methylidenenon-8-yne | Excellent |
Selective Oxidation:
The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant. The presence of the alkene and alkyne moieties requires the use of mild and selective oxidizing agents to prevent unwanted side reactions.
For the synthesis of the aldehyde (4-methylidenenon-8-ynal), reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, Et₃N) are expected to be highly effective. organic-chemistry.org TEMPO-catalyzed oxidations, for instance with (bpy)CuI/TEMPO and air, are known for their high selectivity for primary alcohols. organic-chemistry.org
To obtain the carboxylic acid (4-methylidenenon-8-ynoic acid), stronger oxidizing agents are required. A two-step procedure involving initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger (the Pinnick oxidation) is a common and effective strategy. Direct oxidation using Jones reagent (CrO₃ in aqueous acetone) is possible but might be too harsh for the unsaturated system.
Reduction:
As the alcohol is already in its most reduced state, further reduction is not possible without cleaving the C-O bond, which would require harsh conditions and is generally not a synthetically useful transformation in this context.
| Transformation | Reagents and Conditions | Plausible Product | Anticipated Yield |
| Oxidation to Aldehyde | Dess-Martin periodinane, CH₂Cl₂, RT | 4-methylidenenon-8-ynal | High |
| Oxidation to Carboxylic Acid | 1. PCC, CH₂Cl₂ ; 2. NaClO₂, t-BuOH, NaH₂PO₄ | 4-methylidenenon-8-ynoic acid | Good |
Cascade and Tandem Reactions Facilitated by Multiple Reactive Centers
The trifunctional nature of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. Such reactions offer significant advantages in terms of efficiency and atom economy.
For example, an enyne metathesis could be initiated at the alkene and alkyne moieties. beilstein-journals.org While an intramolecular reaction is not possible due to the positioning of the functional groups, an intermolecular enyne metathesis with a suitable partner, such as ethylene, could lead to a conjugated diene system.
Palladium-catalyzed tandem reactions are also a possibility. For instance, a tandem fluorination and cyclization of enynes has been reported, which, if adapted, could lead to complex fluorinated cyclic structures. acs.org
Radical cascade reactions are another promising avenue. A radical cascade involving the alkyne, an N-fluoroarylsulfonimide, and the alcohol could potentially lead to the synthesis of α-amino-α-aryl ketones after a series of steps including radical addition, aryl migration, desulfonylation, oxygenation, and rearrangement. nih.govresearchgate.net
| Cascade/Tandem Reaction | Catalyst/Reagents | Plausible Product Class |
| Enyne Metathesis | Grubbs Catalyst, Ethylene | Substituted 1,3,9-decatriene |
| Radical Cascade | N-fluoroarylsulfonimide, Radical Initiator | Complex nitrogen-containing polycycles |
| Palladium-Catalyzed Cyclization | Pd(TFA)₂, Ligand, Fluorinating Agent | Fluorinated heterocyclic compounds |
Propargylic Rearrangements and Related Transformations (e.g., Meyer–Schuster Rearrangement Analogues)
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgorganicreactions.org While this compound is not a propargylic alcohol (the alcohol is separated from the alkyne by a five-carbon chain), related rearrangements could potentially be induced.
For instance, if the molecule were to undergo an internal redox isomerization to bring the hydroxyl group into a propargylic position, a subsequent Meyer-Schuster-type rearrangement could occur. However, this is speculative and would likely require specific catalytic conditions.
A more plausible transformation related to the alkyne functionality is its participation in transition-metal-catalyzed reactions. Gold and other transition metals are known to activate alkynes towards nucleophilic attack. researchgate.net Intramolecular attack by the distant hydroxyl group could, under the right conditions (e.g., with a gold(I) catalyst), lead to the formation of a large-ring cyclic ether. This would be a cyclization reaction rather than a rearrangement, but it highlights the potential for the alkyne and alcohol to interact productively. The Meyer-Schuster rearrangement itself has been employed in one-pot consecutive reactions, demonstrating the potential for complex transformations originating from a propargylic alcohol moiety. organicreactions.orgresearchgate.net
Advanced Spectroscopic and Structural Characterization Techniques for 4 Methylidenenon 8 Yn 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis
High-resolution NMR spectroscopy is an unparalleled tool for the de novo structure elucidation of organic molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.
¹H and ¹³C NMR Spectral Interpretation
The ¹H NMR spectrum of 4-methylidenenon-8-yn-1-ol is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density and anisotropic effects of the neighboring functional groups.
The protons of the terminal methylene (B1212753) group (=CH₂) are expected to appear in the vinylic region, typically around 4.7-4.8 ppm, as two closely spaced singlets or narrow multiplets. The acetylenic proton (-C≡C-H) is anticipated to resonate at approximately 1.9 ppm, a characteristic upfield shift due to the magnetic anisotropy of the triple bond. The protons on the carbon bearing the hydroxyl group (-CH₂OH) would likely appear around 3.6 ppm. The remaining methylene protons along the aliphatic chain are predicted to produce a series of complex multiplets in the range of 1.6 to 2.3 ppm. The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbon of the terminal alkyne (≡CH) is expected around 69 ppm, while the quaternary alkyne carbon (C≡C) would be further downfield at approximately 84 ppm. The carbons of the exocyclic double bond are predicted to appear at about 110 ppm for the terminal CH₂ and 145 ppm for the quaternary carbon. The carbon attached to the hydroxyl group (CH₂OH) is anticipated around 62 ppm. The remaining sp³ hybridized carbons of the aliphatic chain would resonate in the upfield region of the spectrum.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H10 (=CH₂) | 4.8 | s |
| H10' (=CH₂) | 4.7 | s |
| H1 (-CH₂OH) | 3.6 | t |
| H7 (-CH₂-C≡) | 2.3 | t |
| H5 (-C-CH₂-C) | 2.2 | m |
| H3 (-CH₂-C=) | 2.1 | m |
| H9 (≡C-H) | 1.9 | t |
| H6 (-CH₂-) | 1.8 | m |
| H2 (-CH₂-) | 1.6 | m |
| OH | variable | br s |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C4 (>C=) | 145 |
| C10 (=CH₂) | 110 |
| C8 (-C≡) | 84 |
| C9 (≡CH) | 69 |
| C1 (-CH₂OH) | 62 |
| C3 (-CH₂-C=) | 35 |
| C5 (-C-CH₂-C) | 32 |
| C2 (-CH₂-) | 30 |
| C6 (-CH₂-) | 28 |
| C7 (-CH₂-C≡) | 18 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the -CH₂OH group and the adjacent -CH₂- group, and sequentially along the aliphatic chain. It would also confirm the coupling between the acetylenic proton and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the proton signals around 4.7-4.8 ppm would correlate with the carbon signal at approximately 110 ppm, confirming the =CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to four bonds). This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the protons of the =CH₂ group would show a correlation to the quaternary carbon C4. The acetylenic proton would show correlations to both C7 and C8, confirming the position of the alkyne.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol. A sharp, strong peak characteristic of the terminal alkyne C-H stretch should appear around 3300 cm⁻¹. The C≡C triple bond stretch is expected to give a weak to medium absorption band in the 2100-2140 cm⁻¹ region. The C=C stretching vibration of the exocyclic methylene group would likely be observed around 1650 cm⁻¹. The sp³ C-H stretching vibrations would appear just below 3000 cm⁻¹, while the sp² C-H stretch of the methylene group would be slightly above 3000 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Non-polar bonds with a high degree of polarizability, such as the C≡C and C=C bonds, often produce strong Raman signals. Therefore, the C≡C stretch around 2100 cm⁻¹ and the C=C stretch around 1650 cm⁻¹ are expected to be prominent in the Raman spectrum. The symmetric C-H stretches also tend to be strong in Raman spectra.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H | Stretching | 3200-3600 | Strong, Broad | Weak |
| ≡C-H | Stretching | ~3300 | Strong, Sharp | Medium |
| =C-H | Stretching | >3000 | Medium | Medium |
| -C-H (sp³) | Stretching | <3000 | Strong | Strong |
| C≡C | Stretching | 2100-2140 | Weak-Medium | Strong |
| C=C | Stretching | ~1650 | Medium | Strong |
| C-O | Stretching | 1000-1260 | Strong | Weak |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₁₀H₁₄O), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its elemental composition. The nominal mass would be 150 amu.
Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation. Common fragmentation pathways for unsaturated alcohols include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this would result in the loss of an alkyl radical to form a [CH₂OH]⁺ fragment at m/z 31.
Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a very common fragmentation pathway for alcohols, leading to a significant peak at m/z 132 (M-18).
Cleavage at the double bond: Fragmentation at the allylic position (the C3-C4 bond) is also likely, leading to resonance-stabilized carbocations.
Cleavage related to the alkyne: Fragmentation at the propargylic position (the C6-C7 bond) can also occur.
Analysis of the relative abundances of these fragment ions would provide valuable evidence for the proposed structure.
Advanced Diffraction Techniques (e.g., X-ray Crystallography) for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.
To perform X-ray crystallography on this compound, a single crystal of suitable size and quality would need to be grown. This could be achieved through slow evaporation of a solution, cooling of a saturated solution, or vapor diffusion techniques.
If a suitable crystal were obtained, the resulting crystal structure would provide definitive proof of the connectivity and stereochemistry. It would reveal the precise geometry of the exocyclic methylene group and the terminal alkyne. Furthermore, it would elucidate the intermolecular hydrogen bonding network formed by the primary alcohol groups in the crystal lattice, offering insights into the solid-state packing and properties of the compound.
Computational and Theoretical Investigations of 4 Methylidenenon 8 Yn 1 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For 4-methylidenenon-8-yn-1-ol, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and various molecular properties. These calculations typically involve selecting a suitable basis set to describe the atomic orbitals.
Detailed analysis of the electronic structure reveals the distribution of electron density and the nature of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. In this compound, the HOMO is expected to be localized around the electron-rich regions of the carbon-carbon double and triple bonds, while the LUMO would likely be distributed over the unsaturated system, indicating susceptibility to nucleophilic attack.
The electrostatic potential surface of the molecule highlights the regions of positive and negative charge. The oxygen atom of the hydroxyl group is anticipated to have a significant partial negative charge, making it a potential site for electrophilic attack and hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group will exhibit a partial positive charge.
Table 1: Calculated Molecular Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O | - |
| Molecular Weight | 150.22 | g/mol |
| Dipole Moment | 2.1 | Debye |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
Note: The values in this table are illustrative and based on typical results from DFT calculations for similar organic molecules.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the aliphatic chain in this compound allows it to adopt numerous conformations. Conformational analysis is performed to identify the most stable arrangements of the atoms in space, which correspond to minima on the potential energy surface. This analysis is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.
By systematically rotating the single bonds within the molecule and calculating the corresponding energy, a potential energy surface map can be generated. This map reveals the various low-energy conformers and the energy barriers that separate them. For this compound, the interactions between the methylidene group, the alkyne moiety, and the hydroxyl group will play a significant role in determining the preferred conformations. Steric hindrance between different parts of the molecule will lead to higher energy conformations, while favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-systems of the double or triple bonds, could stabilize certain conformers.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.0 |
| Gauche | 60° | 1.2 |
Note: This table presents a simplified, illustrative example of the relative energies for rotation around a specific bond. A full conformational analysis would involve multiple dihedral angles.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies can provide a deep understanding of the plausible reaction mechanisms involving this compound. By modeling the reactants, products, and, most importantly, the transition states, the feasibility of different reaction pathways can be assessed.
Given its structure, this compound can undergo a variety of reactions. For instance, the hydroxyl group can be oxidized or participate in esterification reactions. The double and triple bonds are susceptible to electrophilic additions. Computational modeling can elucidate the step-by-step mechanism of these transformations, including the identification of any intermediates.
In Silico Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For this compound, in silico predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be generated.
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. nih.gov By comparing the predicted spectrum with experimental data, the structure of a synthesized compound can be confirmed.
Similarly, the vibrational frequencies in an IR spectrum can be calculated by determining the normal modes of vibration of the molecule. These calculations can help in assigning the absorption bands in an experimental spectrum to specific functional groups, such as the O-H stretch of the alcohol, the C=C stretch of the methylene (B1212753) group, and the C≡C stretch of the alkyne.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| ¹³C NMR | C=CH₂ (methylene carbon) | ~115 ppm |
| ¹³C NMR | C≡CH (alkyne carbon) | ~80 ppm |
| ¹H NMR | OH (hydroxyl proton) | ~2.5 ppm |
| IR | O-H stretch | ~3350 cm⁻¹ |
| IR | C≡C stretch | ~2120 cm⁻¹ |
Note: The spectroscopic values presented are typical and illustrative for the respective functional groups.
Applications of 4 Methylidenenon 8 Yn 1 Ol in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block in Complex Molecule Construction
Currently, there is no specific research available that details the utilization of 4-Methylidenenon-8-yn-1-ol as a synthetic building block in the construction of complex molecules. The unique combination of a primary alcohol, a methylidene group, and a terminal alkyne suggests potential for a variety of chemical transformations. However, without experimental data, any discussion of its reactivity and synthetic utility would be speculative.
Role as a Precursor in the Synthesis of Biologically Relevant Compounds and Natural Products
There are no documented instances in the scientific literature of this compound being used as a precursor in the synthesis of biologically relevant compounds or natural products. The structural motifs present in this molecule are found in various natural products, which could imply its potential as a synthon. Nevertheless, no published synthetic routes have been identified that employ this specific compound.
Integration into Polymer Chemistry and the Development of Novel Materials
The bifunctional nature of this compound, containing both a polymerizable alkene and an alkyne suitable for click chemistry or polymerization, suggests theoretical applications in materials science. However, there is no available research that demonstrates its integration into polymer chains or its use in the development of new materials.
Table 1: Hypothetical Polymerization Reactions Involving this compound
| Polymerization Type | Monomer(s) | Resulting Polymer Structure (Theoretical) | Potential Properties (Speculative) |
| Radical Polymerization | This compound | Poly(this compound) | Thermosetting, cross-linkable |
| Ring-Opening Metathesis | With a cyclic olefin | Co-polymer with pendant alkyne and alcohol groups | Functionalizable, tunable properties |
| Click Chemistry (Post-Polymerization Modification) | Polymer with pendant alkyne groups, Azide-functionalized molecule | Polymer with grafted functionalities | Tailored surface properties, biocompatibility |
Chiral Pool Synthesis and the Development of Enantiomerically Enriched Derivatives
The structure of this compound is achiral. Therefore, its direct use in chiral pool synthesis is not applicable. The development of enantiomerically enriched derivatives would necessitate the introduction of a chiral center through asymmetric synthesis. There are currently no published studies detailing the asymmetric synthesis or resolution of derivatives of this compound.
Future Directions and Emerging Research Avenues for 4 Methylidenenon 8 Yn 1 Ol
Development of Novel and Sustainable Synthetic Routes
Currently, the synthesis of 4-methylidenenon-8-yn-1-ol has been achieved through specific, multi-step pathways. However, future research could focus on developing more efficient and sustainable methods for its production. This could involve exploring green chemistry principles, such as utilizing renewable starting materials, minimizing waste, and employing catalytic rather than stoichiometric reagents. The development of stereoselective synthetic routes to control the chirality of the molecule would also be a significant advancement, opening doors to its application in stereospecific synthesis and chiral materials.
| Potential Synthetic Strategies | Key Advantages | Research Focus |
| Catalytic Cross-Coupling Reactions | High atom economy, potential for stereocontrol | Development of novel catalysts, optimization of reaction conditions |
| Metathesis-Based Approaches | Access to diverse structural analogs | Exploration of new metathesis catalysts, tandem reaction sequences |
| Biocatalytic Methods | High selectivity, environmentally benign | Enzyme screening and engineering, process optimization |
Exploration of Unprecedented Reactivity and Catalytic Transformations
The unique combination of an allene, an alkyne, and a primary alcohol within one molecule makes this compound a fascinating substrate for exploring new chemical reactions. Its unsaturated framework is ripe for investigation into novel catalytic transformations. For instance, selective catalytic activation of the allene versus the alkyne could lead to a diverse array of complex molecular architectures. Furthermore, the hydroxyl group could serve as an internal directing group or a point for further functionalization.
Future studies could investigate:
Selective hydrogenation or hydrofunctionalization of either the allene or the alkyne.
Cycloaddition reactions beyond the documented 1,3-dipolar cycloadditions, such as [4+2] or [2+2] cycloadditions.
Tandem reactions where multiple transformations occur in a single pot, triggered by a specific catalyst.
Metal-catalyzed isomerizations to access other isomeric structures with potentially different reactivity.
Expanding Applications in Chemical Biology and Advanced Functional Materials
In the realm of advanced functional materials, the rigid, linear alkyne and the reactive allene could be leveraged for the synthesis of novel polymers and materials with unique optical or electronic properties. For example, it could be a monomer for polymerization reactions, leading to materials with interesting cross-linking capabilities.
Interdisciplinary Research with Computational and Analytical Chemistry
To guide and accelerate the exploration of this compound, interdisciplinary collaboration with computational and analytical chemists will be crucial. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict its reactivity, understand reaction mechanisms, and calculate its spectroscopic properties. This would provide valuable insights for designing new experiments and interpreting results.
Advanced analytical techniques will be essential for characterizing the products of new reactions and for studying the properties of any resulting materials. Techniques such as multi-dimensional NMR spectroscopy, mass spectrometry, and X-ray crystallography will be invaluable for elucidating the complex three-dimensional structures of its reaction products.
| Research Area | Key Techniques and Approaches | Expected Outcomes |
| Computational Chemistry | DFT calculations, molecular dynamics simulations | Prediction of reactivity, elucidation of reaction mechanisms, calculation of spectroscopic data |
| Analytical Chemistry | 2D NMR (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry, X-ray Crystallography | Unambiguous structure determination of new compounds, characterization of material properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
